molecular formula C11H12O3 B8556588 Methyl 3-phenylprop-2-EN-1-YL carbonate CAS No. 87802-71-9

Methyl 3-phenylprop-2-EN-1-YL carbonate

Cat. No.: B8556588
CAS No.: 87802-71-9
M. Wt: 192.21 g/mol
InChI Key: NXPVXGMVVNYCGZ-UHFFFAOYSA-N
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Description

Methyl 3-phenylprop-2-en-1-yl carbonate is a carbonate ester derivative characterized by a 3-phenylpropenyl (C₆H₅–CH₂–CH=CH–) group attached to a methyl carbonate moiety (OCOOCH₃). The compound’s structure combines a conjugated π-system from the propenyl-phenyl group with the polar carbonate functional group, influencing its reactivity, solubility, and intermolecular interactions. Carbonate esters are widely used in organic synthesis as protecting groups for alcohols or intermediates in transesterification reactions. The phenylpropenyl substituent may enhance stability through resonance effects and contribute to π-π stacking in crystalline phases.

Properties

CAS No.

87802-71-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 3-phenylprop-2-enyl carbonate

InChI

InChI=1S/C11H12O3/c1-13-11(12)14-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3

InChI Key

NXPVXGMVVNYCGZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Piperazine-Based Dichloride Hemihydrate ()

The compound 1-[bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate shares the 3-phenylprop-2-en-1-yl group but incorporates a piperazine ring and chloride counterions. Key comparisons include:

Property Methyl 3-phenylprop-2-en-1-yl Carbonate Piperazine Dichloride Hemihydrate
Molecular Formula C₁₁H₁₂O₃ C₂₇H₂₆Cl₂F₂N₂O·0.5H₂O
Functional Groups Carbonate ester Piperazine, chloride salt, hemihydrate
Hydrogen Bonding Weak dipole-dipole interactions N–H···Cl, C–H···Cl, C–H···F, C–H···O
Crystallinity Likely amorphous or less ordered 3D supramolecular network via H-bonding
Synthesis Likely via chloroformate routes Wittig-like reaction with phosphine reagents

Research Findings :

  • The piperazine derivative forms a robust hydrogen-bonded network, stabilizing its crystal structure . In contrast, the carbonate ester may exhibit weaker intermolecular forces, relying on van der Waals and dipole interactions.
  • The propenyl group in both compounds contributes to conjugation but plays distinct roles: in the piperazine compound, it influences cation geometry, while in the carbonate, it may enhance solubility in non-polar solvents.

Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate ()

This acetate ester shares a propenyl substituent but differs in functional group and aromatic substitution:

Property This compound 3-(2-methylpropenyl)phenol acetate
Molecular Formula C₁₁H₁₂O₃ C₁₂H₁₄O₂
Molecular Weight 192.21 g/mol 190.24 g/mol
Functional Group Carbonate ester Acetate ester
Reactivity Base-sensitive hydrolysis Acid/Base-catalyzed ester hydrolysis
Applications Synthetic intermediate Laboratory chemical (limited SDS data)

Research Findings :

  • Acetate esters (e.g., ) generally hydrolyze faster than carbonates under acidic conditions due to the acetate’s lower stability.
  • The phenylpropenyl group in the carbonate may increase steric hindrance, slowing nucleophilic attack compared to the methylpropenyl-phenol acetate.

Allyl Carbonate Derivatives

Comparisons with simpler allyl carbonates (e.g., methyl allyl carbonate) highlight the phenyl group’s impact:

Property This compound Methyl Allyl Carbonate
Molecular Formula C₁₁H₁₂O₃ C₅H₈O₃
Boiling Point Higher (estimated >200°C) ~150°C (literature)
Conjugation Effects Extended π-system from phenyl group Minimal conjugation
Crystallization Potential π-π stacking Likely liquid at room temp

Research Findings :

  • The phenyl group enhances thermal stability and may promote crystallization via π-π interactions, unlike non-aromatic allyl carbonates.

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